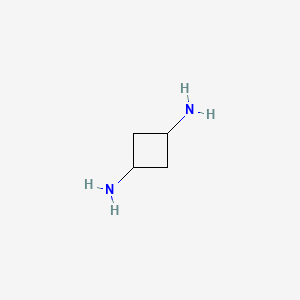

Cyclobutane-1,3-diamine

Beschreibung

Historical Context and Emerging Significance of Cyclobutane-Containing Scaffolds

The journey of the cyclobutane (B1203170) scaffold in chemistry began with its first synthesis in 1907. nih.govru.nl Initially regarded as a chemical curiosity due to its inherent instability, the cyclobutane ring is the second most strained saturated monocarbocycle, after cyclopropane (B1198618). nih.gov While relatively rare, cyclobutane rings are present in natural products found in plant and marine species, such as sceptrin, which possesses antimicrobial properties. nih.govru.nl Another well-known example is the formation of cyclobutane pyrimidine (B1678525) dimers in DNA upon exposure to UV radiation. nih.govru.nl

Despite its long history, the incorporation of the cyclobutane motif into pharmacologically active compounds is a more recent development. ru.nl For a considerable time, its use was limited, partly due to a lack of accessible synthetic methods and a perception of instability. nih.govnih.gov Consequently, the cyclobutane ring is an underrepresented unit in marketed drugs. nih.gov However, with the advent of improved synthetic techniques and greater commercial availability, cyclobutane-containing scaffolds are emerging as significant components in drug discovery. nih.gov Chemists are increasingly utilizing this motif to enhance the properties of small-molecule drug candidates. nih.govnih.gov The compact, three-dimensional structure of cyclobutane offers distinct advantages for creating unique molecular architectures. nih.gov

Overview of Cyclobutane-1,3-diamine's Importance in Contemporary Organic and Medicinal Chemistry

This compound (B1322089), and its dihydrochloride (B599025) salt, serve as crucial building blocks in both organic synthesis and pharmaceutical research. Their utility stems from the unique reactivity and conformational rigidity conferred by the strained four-membered ring. In chemistry, the compound is used to synthesize more complex organic molecules and high-performance materials like polymers and resins.

In medicinal chemistry, this compound is particularly valued as a sterically constrained diamine building block for drug discovery. acs.orgresearchgate.net Its rigid structure allows for the precise positioning of pharmacophore groups, which can lead to improved potency and selectivity for biological targets. nih.gov For instance, research has shown that incorporating a cis-1,3-cyclobutane diamine linker in certain molecules resulted in low nanomolar potency and excellent selectivity for the JAK family of enzymes, which are targets for autoimmune diseases. ru.nl The puckered conformation of the ring enabled specific hydrogen bond interactions with amino acid residues in the enzyme's active site. ru.nl The compound also serves as an intermediate in the synthesis of new pharmaceuticals and is studied for its own potential biological activity and interactions with biomolecules like enzymes and proteins. smolecule.com

Fundamental Role of the Strained Cyclobutane Ring in Molecular Design and Reactivity

The chemical behavior and utility of cyclobutane derivatives are fundamentally governed by the properties of the cyclobutane ring. nih.gov The ring's high strain energy, a consequence of distorted bond angles, is a key characteristic. nih.govwikipedia.org

The internal C-C-C bond angles in cyclobutane are compressed to approximately 88°, a significant deviation from the ideal 109.5° tetrahedral angle. nih.govchemistrytalk.org This angle strain, combined with torsional strain from eclipsing hydrogen atoms, contributes to a total ring strain energy of about 26.3-26.4 kcal/mol. nih.govnumberanalytics.com To alleviate some of the torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation rather than a flat, planar structure. nih.govchemistrytalk.orgresearchgate.net This non-planar geometry is an energetically favorable balance between angle strain and torsional strain. nih.gov

This inherent strain does not necessarily render the ring highly reactive under normal physiological conditions, making it relatively inert for a strained carbocycle. nih.govru.nl However, the strain does influence its molecular geometry and properties in several ways beneficial for molecular design:

Conformational Restriction : The rigid, puckered structure locks substituents into well-defined spatial orientations. nih.govresearchgate.net This is a powerful tool in drug design, as it can pre-organize a molecule into its most active conformation for binding to a biological target, reducing the entropic penalty of binding. researchgate.net

Unique Three-Dimensionality : The non-planar structure of the cyclobutane ring provides access to three-dimensional chemical space, a desirable feature for moving away from flat, aromatic structures common in many drugs. nih.gov

Modified Bond Characteristics : The C-C bonds in cyclobutane are slightly longer than in unstrained alkanes (approx. 1.56 Å vs 1.54 Å in ethane), and they possess increased p-character. nih.gov These features can influence electronic properties and intermolecular interactions.

By strategically incorporating the cyclobutane ring, chemists can improve a molecule's metabolic stability, replace larger or more flexible cyclic systems, and fill hydrophobic pockets in target proteins. nih.govru.nl

Data Tables

The following tables provide comparative data on cycloalkane properties to illustrate the unique characteristics of the cyclobutane ring.

Table 1: Comparison of Cycloalkane Ring Strain This table shows the relationship between ring size and strain energy, highlighting the moderate-to-high strain of cyclobutane.

| Cycloalkane | Ring Strain Energy (kcal/mol) | Reactivity |

| Cyclopropane | 27.6 | High |

| Cyclobutane | 26.4 | Moderate |

| Cyclopentane (B165970) | 6.5 | Low |

| Cyclohexane (B81311) | 0.0 | Very Low |

| Data sourced from multiple references. nih.govnumberanalytics.com |

Table 2: Key Properties of the Cyclobutane Ring This table summarizes the core structural features of the cyclobutane ring that are fundamental to its role in molecular design.

| Property | Value / Description | Significance |

| Ring Strain Energy | ~26.3 kcal/mol | Influences reactivity and molecular conformation. nih.gov |

| C-C-C Bond Angle | ~88° | Significant deviation from the ideal 109.5°, a primary source of angle strain. nih.govchemistrytalk.org |

| Conformation | Puckered "Butterfly" | Relieves torsional strain, leading to a non-planar, rigid 3D structure. nih.govchemistrytalk.org |

| C-C Bond Length | ~1.56 Å | Longer than in a typical alkane, induced by non-bonding repulsions. nih.gov |

| Data sourced from multiple references. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclobutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLSVYARXBFEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621636 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91301-66-5 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutane 1,3 Diamine and Its Derivatives

Established Synthetic Routes and Precursors

Established methods for synthesizing cyclobutane-1,3-diamines often rely on foundational organic reactions, including reductive amination, functionalization of existing cyclobutane (B1203170) scaffolds, and classical ring-forming strategies. vulcanchem.com

Reductive amination is a direct and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com In the context of cyclobutane-1,3-diamine (B1322089), this strategy typically begins with a cyclobutane-1,3-dione (B95015) precursor. The dione (B5365651) is treated with an amine source, such as ammonia (B1221849), to form intermediate di-imine or enamine species. These intermediates are then reduced in situ to yield the desired diamine. d-nb.info

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the initial ketone. masterorganicchemistry.com An alternative approach involves the conversion of the dione to a dioxime, for instance by reaction with hydroxylamine, followed by hydrogenation over a metal catalyst like Rhodium on carbon (Rh/C) to give the final diamine. rsc.org The general pathway for the direct reductive amination of cyclobutane-1,3-dione is outlined below.

Table 1: General Reaction Scheme for Reductive Amination

| Step | Reaction | Description |

|---|---|---|

| 1 | Imine Formation | Cyclobutane-1,3-dione reacts with ammonia to form an imine/enamine intermediate. |

This method is attractive due to the commercial availability of suitable starting materials and the operational simplicity of the reaction. d-nb.info

Another common strategy involves the use of cyclobutane rings that already possess other functional groups at the 1 and 3 positions, which are then converted into amines. Starting with precursors like cyclobutane-1,3-diols or their corresponding dimesylates provides a reliable route to the target diamines.

For example, a cis-1,3-disubstituted cyclobutane scaffold derived from norpinic acid can be used. nih.gov In this multi-step synthesis, a known dimesylate is converted into a 1,5-diamine (referring to the numbering in the specific spirocyclic precursor). nih.govmdpi.com A general representation of this approach involves:

Activation of Hydroxyl Groups: A cyclobutane-1,3-diol (B2657575) is treated with an agent like methanesulfonyl chloride (MsCl) to convert the hydroxyl groups into good leaving groups (mesylates).

Nucleophilic Substitution: The dimesylate is then subjected to nucleophilic substitution with an azide (B81097) source, such as sodium azide, to produce a diazide intermediate.

Reduction: The final step involves the reduction of the diazide, typically through catalytic hydrogenation (e.g., using H₂ and Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the this compound.

This pathway offers good control over the stereochemistry of the final product, as the configuration of the starting diol is typically retained throughout the reaction sequence. nih.gov

For building the cyclobutane ring from acyclic precursors, classical malonate alkylation chemistry is a powerful and frequently employed method. acs.orgnih.govacs.org This approach allows for the construction of the four-membered ring through C-C bond formation. A typical synthesis begins with a malonate ester, such as diethyl malonate.

The general process is as follows:

First Alkylation: The malonate ester is deprotonated with a base (e.g., sodium ethoxide) and reacted with a bifunctional electrophile containing a leaving group and a protected functional group that will eventually become the second amine.

Second Alkylation (Ring Closure): In a subsequent step, a second intramolecular alkylation occurs to close the cyclobutane ring. For instance, bis-alkylation of a malonate with a 1,3-dihalopropane derivative can be used to form the cyclobutane core. acs.org

Functional Group Manipulation: After the ring is formed, the ester groups of the malonate are converted into the desired amino groups. This often involves hydrolysis, decarboxylation, and subsequent Curtius rearrangement of a carboxylic acid derivative to an isocyanate, which is then hydrolyzed to the amine. acs.orgacs.org

This methodology has been successfully used to prepare multigram quantities of cyclobutane diamine derivatives. acs.orgnih.govenamine.net

In many applications, particularly in peptide synthesis and drug discovery, it is necessary to use differentially or mono-protected diamines. acs.orgnih.gov The synthesis of mono-Boc-protected this compound is of particular importance. An approach to these derivatives has been developed that allows for the preparation of multigram amounts. acs.org

The synthesis often relies on creating an orthogonally protected diamine, where each amino group has a different protecting group that can be removed under distinct conditions. For example, one amine can be protected as a carbamate (B1207046) (e.g., Cbz) and the other as a different carbamate (e.g., Boc). One protecting group can then be selectively cleaved. For instance, a Cbz group can be removed via catalytic hydrogenation, leaving the Boc group intact. acs.org This strategy provides the mono-protected building block ready for further synthetic elaboration. These syntheses often leverage the Curtius rearrangement from an appropriate cyclobutane carboxylic acid precursor to install the amine functionality in a protected form. acs.org

Table 2: Example Synthetic Sequence for a Monoprotected Diamine

| Precursor | Reagents | Product | Yield | Reference |

|---|

This orthogonal strategy is crucial for the controlled, stepwise construction of more complex molecules built upon the cyclobutane scaffold. acs.org

Diastereodivergent and Enantioselective Synthetic Approaches

Controlling the stereochemistry of the 1,3-amino groups is critical, as different stereoisomers (cis/trans and enantiomers) can have vastly different biological activities. Diastereodivergent and enantioselective methods aim to produce specific stereoisomers in high purity. nih.govua.es

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net After the desired stereocenter has been created, the auxiliary is removed. This is a powerful and reliable strategy for asymmetric synthesis.

While specific applications of chiral auxiliaries like Evans oxazolidinones have been noted for achieving high enantiomeric excess in cyclobutane functionalization, a well-documented approach for obtaining all four stereoisomers of a protected cyclobutane-1,2-diamine (B8145468) has been demonstrated starting from a common chiral precursor. acs.org This principle is applicable to 1,3-diamine systems as well. The strategy involves stereodivergent routes where a single chiral starting material, such as an enantiopure cyclobutane half-ester, is guided through different reaction pathways to produce different diastereomers. acs.orgresearchgate.net Key transformations like Curtius rearrangements are performed on these separated diastereomeric precursors to install the amino groups with controlled stereochemistry. researchgate.net This approach, starting from a single chiral pool material and branching out, provides access to specific, enantiomerically pure stereoisomers of the diamine. acs.org

Crystallization-Induced Diastereomer Resolution Techniques

Crystallization-induced diastereomer resolution is a powerful technique for separating stereoisomers. This method relies on the differential solubility of diastereomeric salts formed between a racemic mixture and a chiral resolving agent. One of the diastereomeric salts preferentially crystallizes from the solution, thereby enriching the other diastereomer in the mother liquor. This process can be driven to completion by epimerizing the unwanted diastereomer in solution, a process known as crystallization-induced diastereomeric transformation (CIDT), which can theoretically lead to a 100% yield of the desired enantiomer. researchgate.net

For chiral primary amines, such as derivatives of this compound, this technique is particularly effective. The formation of salts with chiral acids, like di-p-toluoyl-L-tartaric acid, can lead to the separation of enantiomers through crystallization. chemrxiv.org The efficiency of this separation is governed by the phase diagram of the ternary system consisting of the two enantiomers and the solvent, which dictates the conditions for selective crystallization. google.com While specific examples detailing the resolution of this compound itself via this method are not prevalent in the provided results, the principle is widely applied to chiral amines and serves as a viable strategy for obtaining enantiomerically pure cyclobutane-1,3-diamines.

Asymmetric Induction utilizing Chiral Lithium Amides

Chiral lithium amides (CLAs) are highly effective reagents for asymmetric synthesis, capable of inducing chirality in a wide range of chemical transformations. nih.govpsu.edu The asymmetric addition of chiral lithium amides to α,β-unsaturated esters is a well-established methodology for the stereocontrolled synthesis of β-amino esters, which are valuable precursors to chiral 1,3-diamines. mdpi.comresearchgate.net The stereochemical outcome of these reactions is dictated by the chirality of the amine used to form the lithium amide. mdpi.com

The general approach involves the conjugate addition of a chiral lithium amide, such as lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, to an α,β-unsaturated ester at low temperatures. researchgate.net Subsequent reduction of the resulting amide can then afford the desired chiral 1,3-diamine. mdpi.com The structure of the chiral lithium amide, including its aggregation state and the presence of additives like lithium chloride, can significantly influence the enantioselectivity of the reaction. psu.edubham.ac.uk This methodology provides a rapid and efficient route to enantiomerically enriched 1,3-diamine scaffolds. mdpi.com

| Chiral Lithium Amide Application | Precursor | Product | Key Features |

| Asymmetric Aza-Michael Addition | α,β-unsaturated ester | β-amino ester | High stereocontrol determined by the chiral amine. mdpi.comresearchgate.net |

| Deprotonation of Prochiral Ketones | Prochiral ketone | Chiral enol ether | Enantioselectivity influenced by CLA structure and additives. psu.edubham.ac.uk |

| Rearrangement of Epoxides | meso-epoxide | Chiral allylic alcohol | Used as a key step in natural product synthesis. bham.ac.uk |

Enantioconvergent Amination Processes for Chiral 1,3-Diamines

Enantioconvergent synthesis provides an elegant solution for transforming a racemic starting material into a single enantiomer of the product, potentially achieving a theoretical yield of 100%. nih.gov Such processes are highly valuable for the preparation of chiral 1,3-diamines, which are important building blocks in pharmaceuticals and chiral ligands in asymmetric synthesis. researchgate.net

One powerful approach involves the use of biocatalysts, such as engineered cytochrome P450 enzymes. These enzymes can perform enantioselective amination of C(sp³)–H bonds. nih.govnsf.gov In an enantioconvergent process, the enzyme can selectively aminate one enantiomer of a racemic substrate while leaving the other untouched, or more powerfully, it can convert both enantiomers of the racemate into a single enantiomeric product. nih.gov For instance, an engineered P411 variant, P411Diane3, has been shown to be effective in the enantioconvergent amination of various substrates to produce chiral diamines with excellent enantioselectivity (up to 99% ee) and good yields. nih.gov This enzymatic approach offers a highly selective and environmentally friendly route to chiral 1,3-diamines. nih.govnsf.gov

Stereoselective Preparation from Chiral Half-esters

Chiral half-esters are versatile starting materials for the stereoselective synthesis of various cyclobutane derivatives, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols. mdpi.commdpi.com A common strategy involves using a chiral half-ester as a precursor to stereochemically defined β-amino acids. mdpi.com These β-amino acids can then be converted into the target 1,3-diamines through standard functional group manipulations. mdpi.comacs.org

The synthesis can be designed to be stereodivergent, allowing access to all possible stereoisomers of the desired product from a single chiral precursor. acs.org For example, the four stereoisomers of a protected cyclobutane-1,2-diamine have been successfully prepared from a common chiral half-ester. acs.org This approach offers a high degree of control over the absolute and relative stereochemistry of the final 1,3-disubstituted cyclobutane products. mdpi.com

Development of Novel Methodologies for Accessing this compound Scaffolds.mdpi.comgoogle.com

The demand for novel and efficient methods to synthesize this compound scaffolds continues to drive innovation in synthetic chemistry. acs.orgfigshare.comnih.gov Researchers are exploring new catalytic systems and reaction pathways to construct these valuable building blocks with greater efficiency and functional group tolerance. rsc.orgrsc.org

Synthesis of Multifunctionalized Cyclic β-Amino Esters and γ-Amino Alcohols

A rapid and simple procedure has been developed for the synthesis of multifunctionalized cyclic β-amino esters and γ-amino alcohols. nih.gov This method utilizes a 1,3-dipolar cycloaddition reaction of nitrile oxides with β-aminocyclopentenecarboxylates, followed by the stereoselective reductive opening of the resulting isoxazoline (B3343090) ring. nih.govgrafiati.com While this specific example focuses on cyclopentane (B165970) systems, the underlying principles of cycloaddition and ring-opening reactions can be conceptually applied to the synthesis of functionalized cyclobutane derivatives. The development of analogous methodologies for four-membered rings would provide valuable access to complex cyclobutane-based amino acids and amino alcohols, which are direct precursors to cyclobutane-1,3-diamines. The synthesis of multifunctional β-amino alcohols is also being explored as bio-based curing agents for polymers. rsc.org

Iron-Catalyzed Carboazidation of Alkenes Leading to Substituted Cyclobutylamines

A significant advancement in the synthesis of substituted cyclobutylamines is the development of an iron-catalyzed carboazidation of alkenes. rsc.orgrsc.org This method allows for the regioselective construction of multi-substituted cyclobutylamines, including those with a quaternary carbon center. rsc.org The reaction demonstrates a broad substrate scope, excellent functional group tolerance, and proceeds under mild conditions. rsc.orgrsc.org

The process involves the reaction of an alkene with an azide source (like TMSN₃) and a carbon-based radical precursor in the presence of an iron catalyst, such as Fe(OTf)₃. rsc.org This methodology provides a practical and versatile route to complex cyclobutylamine (B51885) frameworks, which are prevalent in bioactive molecules. rsc.orgdntb.gov.uanih.gov

Table of Reaction Conditions for Iron-Catalyzed Carboazidation

| Parameter | Condition | Result | Reference |

| Catalyst | Fe(OTf)₃ | Most effective, yielding up to 70% of the desired product. | rsc.org |

| Solvent | DME (1,2-dimethoxyethane) | Optimal solvent, providing the highest yield (up to 74%). | rsc.org |

| Substrates | Unactivated alkenes, fluoroalkyl iodides | Broad scope and good functional group tolerance. | rsc.org |

Diastereoselective 1,3-Nitrooxygenation of Bicyclo[1.1.0]butanes

A notable and catalyst-free method for accessing 1,1,3-trisubstituted cyclobutanes involves the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes (BCBs). nih.govrsc.orgresearchgate.net This radical reaction utilizes tert-butylnitrite as a source of the nitro group and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxygen-donating radical trap. nih.govrsc.org The process is scalable, can be performed in the open air, and effectively engages various BCBs to produce substituted cyclobutane scaffolds with high yields and diastereoselectivity. nih.govrsc.orgresearchgate.net

The resulting nitrocyclobutanes are highly valuable synthetic intermediates. nih.gov The nitro group is a versatile functional handle that can be transformed into other functionalities; for instance, its reduction readily yields amine groups, providing a pathway to 1,3-diamine derivatives. nih.gov While the initial radical ring-opening and TEMPO-trapping may exhibit moderate stereoselectivity, the final product can be obtained with excellent diastereoselectivity. nih.gov This is achieved through a simple isomerization process that occurs during purification on silica (B1680970) gel chromatography, which allows the product to settle into its thermodynamically favored syn-isomer configuration. nih.gov

The reaction of bicyclo[1.1.0]butan-1-yl(naphthalen-2-yl)methanone with tert-butylnitrite and TEMPO was optimized to improve yield and diastereomeric ratio (dr).

| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | DMSO | 70 | 38 | 2.2:1 |

| 2 | CHCl₃ | 70 | 82 | 1.2:1 |

| Data sourced from a study on the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. nih.gov |

This method represents a significant advancement in the 1,3-difunctionalization of BCBs, particularly for introducing heteroatoms with high diastereoselectivity. nih.gov

Optimization of Reaction Conditions and Control of Stereoselectivity

The successful synthesis of cyclobutane-1,3-diamines hinges on the careful optimization of reaction parameters and the strategic control of stereochemistry. Factors such as pH, temperature, stoichiometry, and the choice of catalyst play a pivotal role in maximizing yield and achieving the desired isomeric purity. acs.org

Influence of pH, Temperature, and Stoichiometric Ratios on Yield and Selectivity

The conditions under which a reaction is performed can dramatically affect its outcome. For the synthesis of related diamine dihydrochloride (B599025) salts, key variables that require optimization include pH control, reaction temperature, and the stoichiometric ratios of reagents like reducing agents.

Temperature is a particularly critical factor for controlling selectivity. acs.org In the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, a key step in one synthetic route to a cis-1,3-disubstituted cyclobutane, lowering the reaction temperature proved crucial for enhancing diastereoselectivity. acs.org A reaction conducted at 25 °C showed a lower diastereomeric ratio compared to one run at 5 °C. acs.org Further decreases in temperature to -5 °C and -25 °C led to increased selectivity. acs.org Ultimately, -5 °C was chosen as the optimal temperature, balancing high selectivity with practical temperature control in a standard laboratory setup. acs.org

The acidity of the reaction medium is also a key parameter. Controlling acidic impurities was found to be essential for improving the diastereomeric ratio during the recrystallization of a cyclobutane carboxylic acid scaffold. acs.org The pH of the reaction mixture can influence the protonation state of ligands, which in turn affects crystallization and the formation of the final product architecture. researchgate.net

Stoichiometry, including catalyst loading and reagent ratios, directly impacts product yield. In the synthesis of 1,3-cyclohexanediamine, an analogous structure, increasing the dosage of the Raney Ni catalyst from 0.06 g to 0.3 g boosted the product yield from 60.0% to 87.4%. mdpi.com Similarly, in a Lewis acid-catalyzed reaction of bicyclo[1.1.0]butane esters, reducing the catalyst loading of In(OTf)₃ to 1 mol% was sufficient to achieve a near-quantitative yield. chemrxiv.org

Role of Various Catalytic Systems in 1,3-Diamine Synthesis

The choice of catalyst is fundamental to the synthesis of 1,3-diamines, with different systems offering unique advantages in terms of reactivity and stereocontrol. chemrxiv.orgresearchgate.net Lewis acid catalysis has been effectively employed in the divergent synthesis of cyclobutyl amines from bicyclo[1.1.0]butanes (BCBs). chemrxiv.orgchemrxiv.org For instance, the reaction of BCB ketones with triazinanes, catalyzed by B(C₆F₅)₃, yields 2,4-diazabicyclo[4.1.1]octanes. chemrxiv.orgchemrxiv.org A subsequent acidic workup efficiently cleaves the aminal moiety to produce medicinally relevant cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.org In contrast, using In(OTf)₃ as the catalyst with BCB esters and triazinanes leads to a different class of compounds, biscyclobutenyl amines. chemrxiv.orgchemrxiv.org

Transition metal catalysts, particularly palladium and rhodium, are also instrumental. researchgate.net Different catalytic systems can provide access to different stereoisomers. For example, in the synthesis of tetrahydropyrimidinones, which are precursors to 1,3-diamines, palladium catalysis tends to yield the thermodynamic anti-products, while rhodium catalysis can furnish the kinetic syn-products, both with excellent yields and diastereoselectivities. researchgate.net Furthermore, rhodium(I) catalysts have been used in the annulative rearrangement of BCB-substituted dihydroquinolines to form novel heterocyclic scaffolds. acs.org Nickel catalysts are also used, for example, in the asymmetric domino ring-opening/cross-coupling of cyclobutanones. nih.gov

Organocatalysis represents another powerful strategy. Chiral primary amine catalysts derived from amino acids have been used for direct aldol (B89426) reactions of cyclobutanone (B123998) with aromatic aldehydes, affording adducts that are precursors to functionalized cyclobutanes. mdpi.com

| Catalytic System | Reactants | Product Type | Reference |

| B(C₆F₅)₃ (Lewis Acid) | BCB Ketones + Triazinanes | cis-Cyclobutyl diamines (after hydrolysis) | chemrxiv.org, chemrxiv.org |

| In(OTf)₃ (Lewis Acid) | BCB Esters + Triazinanes | Biscyclobutenyl amines | chemrxiv.org, chemrxiv.org |

| Palladium | Diallylic carbonates + Amines | anti-Tetrahydropyrimidinones | researchgate.net |

| Rhodium | Diallylic carbonates + Amines | syn-Tetrahydropyrimidinones | researchgate.net |

| Chiral Nickel Complex | Aryl iodide-tethered cyclobutanones | Chiral indanones | nih.gov |

| This table summarizes various catalytic systems used in the synthesis of this compound precursors and related structures. |

Strategies for Mitigating Cyclobutane Ring-Opening during Cross-Coupling Reactions

A significant challenge in the functionalization of cyclobutane derivatives is the propensity of the strained four-membered ring to open during certain reactions, particularly palladium-catalyzed cross-couplings. This undesired ring-opening often proceeds via a β-hydride elimination pathway. acs.org The isomerization of σ-alkylmetal intermediates to a hydrido-olefin complex via β-hydride elimination is a common side reaction that can lead to a mixture of products or complete loss of the cyclic structure. acs.org

Several strategies have been developed to mitigate or prevent this ring-opening:

Use of Bulky Ligands: Employing bulky phosphine (B1218219) ligands, such as XPhos, can sterically hinder the approach required for β-hydride elimination to occur, thereby favoring the desired reductive elimination pathway that forms the cross-coupled product.

Lowering Reaction Temperature: Performing the reaction at lower temperatures (e.g., below 50°C) can reduce the energy available for the system to overcome the activation barrier for ring-opening.

Avoiding Strong Bases: Strong bases can promote β-hydride elimination. Careful selection of a weaker base can help preserve the cyclobutane ring.

Substitution of Palladium with Nickel: Nickel catalysts are often less prone to β-hydride elimination compared to their palladium counterparts in similar cross-coupling reactions. While nickel catalysis can also promote ring-opening, it often follows different mechanistic pathways and can be controlled to achieve the desired coupling. nih.govsioc-journal.cn Successful palladium-catalyzed cross-couplings on pre-formed BCBs have also been reported, indicating that with careful optimization, ring integrity can be maintained. rsc.orgscispace.com

Stereochemistry and Conformational Analysis of Cyclobutane 1,3 Diamine

Isomeric Forms: cis- and trans-Configurations of Cyclobutane-1,3-diamine (B1322089)

This compound exists as two primary stereoisomers: cis-cyclobutane-1,3-diamine and trans-cyclobutane-1,3-diamine. This isomerism arises from the relative positioning of the two amino groups on the cyclobutane (B1203170) ring.

In the cis-isomer , both amino groups are situated on the same face of the cyclobutane ring. This arrangement can lead to significant steric interactions between the amino groups, particularly in certain conformations.

Conversely, the trans-isomer has the amino groups located on opposite faces of the ring, which generally results in a more spatially separated and stable arrangement.

These stereoisomers exhibit distinct physical properties, chemical reactivities, and biological activities, making their individual characterization essential. The synthesis of these isomers can be achieved through various methods, often exploiting classical malonate alkylation for the construction of the cyclobutane ring, followed by stereoselective transformations to introduce the amino groups. acs.org For instance, diastereoselective synthesis of cis-1,3-disubstituted cyclobutane derivatives has been a focus of research for applications in drug discovery. acs.orgru.nl

The dihydrochloride (B599025) salt of this compound is a common form used in research and as a building block in organic synthesis. It can exist as a mixture of diastereomers or as specific stereoisomers. The trans-isomer of the dihydrochloride salt has been reported to have higher purity and distinct crystallographic properties compared to diastereomeric mixtures.

Conformational Preferences and Dynamics of the Cyclobutane Ring

The cyclobutane ring is not planar. Instead, it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. libretexts.orgdalalinstitute.comlibretexts.org This non-planar geometry is a delicate balance between angle strain and torsional strain.

Analysis of Puckered Conformation and its Associated Energetic Landscape

The puckered conformation of cyclobutane is its most stable state. chemistrytalk.org In this arrangement, one carbon atom is bent at an angle of about 25° to the plane formed by the other three carbons. dalalinstitute.com This puckering reduces the eclipsing interactions between hydrogen atoms on adjacent carbons. libretexts.orgchemistrytalk.org The cyclobutane ring is flexible and can undergo a rapid interconversion between equivalent puckered conformations, a process known as ring-flipping, by passing through a higher-energy planar transition state. slideshare.netsaskoer.ca The energy barrier for this ring inversion is relatively low, approximately 1.45 kcal/mol. slideshare.net

The strain energy of the cyclobutane ring is significant, estimated to be around 26.3 kcal/mol or 110 kJ/mol. slideshare.netlumenlearning.comjove.com This high strain energy is a key characteristic that influences its reactivity.

Contribution of Torsional Strain and Angle Strain to Cyclobutane Ring Conformation

The conformation of the cyclobutane ring is a compromise between two major types of strain:

Torsional Strain: A planar cyclobutane would have all its C-H bonds on adjacent carbons in an eclipsed conformation, resulting in high torsional strain. libretexts.orglibretexts.org The puckering of the ring allows these bonds to move away from a fully eclipsed arrangement, thus reducing the torsional strain. libretexts.orgutdallas.edu

While both angle and torsional strain are present, the high strain energy of cyclobutane is primarily attributed to angle strain. wikipedia.org

Influence of Substituents on Cyclobutane Ring Conformations

The presence of substituents on the cyclobutane ring can significantly influence its conformational preferences. Substituents can affect the puckering of the ring and the energetic balance between different conformations. nih.gov For example, in 2-substituted cyclobutane-α-amino acid derivatives, a substituent fixed in an equatorial position can modulate the conformational preference of the ring-puckering. acs.org

In the case of this compound, the cis and trans isomers will have different conformational landscapes. The cis-isomer, with both amino groups on the same side, will likely experience greater steric interactions, which could influence the degree of puckering and the preferred orientation of the amino groups. The puckered conformation of the cyclobutyl ring in some derivatives allows for specific hydrogen bonding interactions that can be crucial for biological activity. ru.nl

Structural Elucidation and Stereochemical Characterization Techniques

A combination of experimental and computational methods is employed to elucidate the structure and stereochemistry of this compound and its derivatives.

X-ray Diffraction Analysis for Solid-State Conformations

For cyclobutane derivatives, X-ray crystallographic studies have confirmed the puckered nature of the four-membered ring. acs.org These studies have revealed that the carbon-carbon bond lengths in the cyclobutane ring are approximately 1.555 to 1.56 Å, which is longer than the typical C-C bond in unstrained alkanes. nih.gov This bond elongation is a consequence of the significant ring strain.

In some cases, X-ray analysis of cyclobutane derivatives has shown the ring to be either statically or dynamically disordered, highlighting the complex conformational behavior of these systems. rsc.org The solid-state conformation can be crucial as it can be "frozen" and transferred during certain chemical reactions, leading to stereoselective synthesis. mdpi.com

Spectroscopic Methods for Conformational Studies (e.g., NMR)

The conformational landscape of this compound is primarily dictated by the inherent puckering of the cyclobutane ring. Unlike a planar square, the cyclobutane molecule adopts a folded or "puckered" conformation to alleviate torsional strain that would arise from eclipsing hydrogen atoms. nih.govdalalinstitute.com This puckering results in two non-equivalent positions for substituents: axial and equatorial. The interconversion between these puckered conformations is rapid at room temperature. dalalinstitute.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for elucidating the preferred conformations and distinguishing between the cis and trans stereoisomers of this compound in solution.

Nuclear Magnetic Resonance (NMR) studies provide detailed insights into the molecule's three-dimensional structure and dynamics. researchgate.net High-resolution NMR techniques allow for the determination of the specific arrangement of atoms and can track conformational changes. researchgate.net

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbon atoms in the cyclobutane ring and the amino groups are highly sensitive to their local electronic and steric environment. For the parent cyclobutane, the four carbon atoms are equivalent, resulting in a single chemical shift at approximately 22.4 ppm in the ¹³C NMR spectrum. docbrown.info However, in this compound, the cis and trans isomers present distinct patterns of chemical shifts due to the different spatial relationships between the two amino groups.

Coupling Constants: Homonuclear and heteronuclear coupling constants (J-values) obtained from ¹H NMR spectra are crucial for determining dihedral angles between adjacent protons. This information is used in pseudorotational analysis to calculate the precise puckering angle of the cyclobutane ring and the preferred orientation of the substituents. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments detect through-space dipolar couplings between protons that are in close proximity. This technique is exceptionally powerful for distinguishing between cis and trans isomers. In the cis isomer, NOEs would be observed between protons on the amino groups or the ring protons that are on the same face of the ring. Conversely, such interactions would be absent in the trans isomer, where the amino groups are on opposite faces. NOE data also helps to establish the glycosidic bond conformation in more complex derivatives. nih.gov

X-ray Diffraction: While NMR is used for solution-state analysis, X-ray diffraction provides definitive information on the solid-state conformation of this compound derivatives. acs.orgnih.gov This technique has been used to evaluate the conformational preferences of these diamines, offering a static picture that complements the dynamic information from NMR. acs.orgnih.gov

Computational studies are often used in conjunction with spectroscopic methods to model the potential energy surface of the molecule and predict the most stable conformations, which can then be verified experimentally. researchgate.net

| Spectroscopic Method | Type of Information Obtained | Relevance to this compound Conformational Analysis |

|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts | Distinguishes between the distinct electronic environments of nuclei in cis and trans isomers. |

| ¹H-¹H Coupling Constants (J-values) | Dihedral angles | Allows for the calculation of the ring's pucker and the orientation of the amino substituents. nih.gov |

| NOESY | Through-space proton-proton proximities | Provides unambiguous differentiation between cis and trans isomers by identifying protons on the same or opposite faces of the ring. nih.gov |

| X-ray Diffraction | Solid-state molecular structure | Confirms the conformational preferences and precise bond lengths/angles in the crystalline form. acs.orgnih.gov |

Implications of Stereochemistry on Molecular Recognition and Biological Efficacy

The distinct stereochemistry of cis- and trans-cyclobutane-1,3-diamine is a critical determinant of its utility in medicinal chemistry, profoundly influencing molecular recognition and biological efficacy. The rigid, puckered four-membered ring acts as a conformationally constrained scaffold, which can "lock" the attached pharmacophore groups into specific three-dimensional arrangements. nih.govru.nl This pre-organization can enhance binding affinity to biological targets and improve selectivity, as the molecule does not need to pay as large an entropic penalty to adopt the correct binding conformation. nih.gov

The differential biological activity of the cis and trans isomers is well-documented in drug discovery programs. The specific geometry of each isomer dictates how well it can fit into a protein's binding pocket and form key interactions.

A prominent example is the development of Janus kinase (JAK) inhibitors for autoimmune diseases. nih.govru.nl

Molecular Recognition: Researchers found that drug candidates incorporating a cis-1,3-cyclobutane diamine linker exhibited potent and highly selective inhibition of the JAK1 enzyme. nih.govru.nl The puckered conformation of the cis-isomer positions a sulphonamide group in a precise orientation, allowing it to form critical hydrogen bonds with arginine and asparagine residues within the JAK1 binding site. nih.gov

Biological Efficacy: The trans-isomer of the same compound showed significantly less favorable activity. nih.govru.nl Its geometry prevents the key functional groups from achieving the optimal alignment for hydrogen bonding with the same residues, demonstrating that the specific stereochemical configuration is essential for potent biological efficacy. nih.gov

Similarly, in the design of combretastatin (B1194345) A4 analogs, which are potent inhibitors of tubulin polymerization, the stereochemistry of the cyclobutane core plays a crucial role. Molecular docking studies of cis and trans 1,3-disubstituted cyclobutane analogs revealed that the isomers interact differently within the colchicine (B1669291) binding site of tubulin. For the cis isomer, a significant steric effect was observed between the cyclobutane ring and the T7 loop of the protein. nih.gov In contrast, the trans isomer could form a number of hydrogen bonds with the T7 loop and a lysine (B10760008) residue, highlighting how stereochemistry directly impacts the specific molecular interactions that underpin biological activity. nih.gov

These findings underscore a key principle in modern drug design: the stereochemistry of a scaffold like this compound is not a trivial detail but a fundamental factor that governs molecular recognition and, consequently, the therapeutic potential of a molecule.

| Biological Target/System | Isomer of Interest | Key Research Finding | Source |

|---|---|---|---|

| Janus Kinase 1 (JAK1) | cis-Cyclobutane-1,3-diamine | The puckered conformation of the cis isomer enables optimal hydrogen bonding with Arginine and Asparagine residues, leading to high potency and selectivity. | nih.govru.nl |

| Janus Kinase 1 (JAK1) | trans-Cyclobutane-1,3-diamine | The geometry of the trans isomer prevents the formation of the same key hydrogen bonds, resulting in less favorable biological activity. | nih.govru.nl |

| Tubulin (Colchicine site) | cis-Cyclobutane derivative | Exhibits significant steric hindrance with the T7 loop of the protein binding site. | nih.gov |

| Tubulin (Colchicine site) | trans-Cyclobutane derivative | Able to form multiple hydrogen bonds with the T7 loop and Lysine residues, showing a different interaction profile than the cis isomer. | nih.gov |

Reactivity and Reaction Mechanisms of Cyclobutane 1,3 Diamine

Influence of Ring Strain on Intrinsic Chemical Reactivity

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of bond angles deviating from the ideal tetrahedral angle of 109.5 degrees to approximately 88 degrees. This strain, a combination of angle and torsional strain, renders the molecule less stable and more reactive compared to its acyclic or larger ring counterparts. fiveable.melibretexts.orgwikipedia.orgmasterorganicchemistry.com

Comparative Analysis of Reactivity with Cyclopropane (B1198618), Cyclopentane (B165970), and Cyclohexane (B81311) Analogues

The reactivity of cyclobutane derivatives is notably higher than that of cyclopentane or cyclohexane analogues due to greater ring strain. While cyclopropane exhibits even higher ring strain and reactivity, cyclobutane occupies a unique position between the highly reactive three-membered ring and the relatively inert five- and six-membered rings. nih.govru.nlnih.gov

The heats of combustion per CH₂ unit provide a quantitative measure of this trend, with cyclobutane having a significantly higher value than cyclohexane, indicating its lower stability. libretexts.org This increased internal energy makes cyclobutane derivatives more susceptible to reactions that can alleviate this strain. fiveable.me For instance, while cyclopropane readily undergoes reactions with sulfuric acid or bromine, cyclobutane does not, highlighting a nuanced reactivity profile. ru.nlnih.gov

Table 1: Comparative Ring Strain and Reactivity of Cycloalkanes

| Cycloalkane | Ring Strain Energy (kcal/mol) | C-C-C Bond Angle (degrees) | Relative Reactivity |

|---|---|---|---|

| Cyclopropane | 27.5 | 60 | Very High |

| Cyclobutane | 26.5 | ~88 | High |

| Cyclopentane | 6.2 | ~108 | Low |

| Cyclohexane | 0 | ~109.5 | Very Low |

Data sourced from multiple references. wikipedia.orgnih.gov

Effects of the Thorpe-Ingold Effect on Cyclobutane Strain Energy

The Thorpe-Ingold effect, or gem-dimethyl effect, posits that increasing steric hindrance through geminal substitution on a carbon chain can accelerate intramolecular ring closure. wikipedia.org This effect is attributed to a decrease in the bond angle between the non-reacting substituents, thereby bringing the reacting groups closer together. wikipedia.org In the context of cyclobutane systems, the introduction of gem-dialkyl groups can influence the strain energy. researchgate.netlucp.net While often associated with promoting ring formation, this effect can also impact the stability and reactivity of the pre-formed cyclobutane ring by altering its strain energy. wikipedia.orgucla.edunih.gov Specifically, compared to an unsubstituted cyclobutane, a gem-diethyl substituted system possesses a lower degree of ring strain. researchgate.net

Characteristic Reaction Pathways and Transformation

The presence of two primary amino groups on the strained cyclobutane ring allows for a variety of characteristic chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions of the Amino Functionalities

The amino groups of cyclobutane-1,3-diamine (B1322089) can be oxidized to form the corresponding nitro or nitroso derivatives. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The oxidation can also lead to the formation of cyclobutane-1,3-dione (B95015).

Reduction Reactions to form Diverse Cyclobutane Derivatives

Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). These reactions lead to the formation of various cyclobutane derivatives with different functional groups. For instance, the reduction of related 3-substituted cyclobutanones has been shown to be highly selective, predominantly forming the cis-alcohol. vub.ac.be The diastereoselectivity of such reductions can be influenced by factors like the reducing agent, temperature, and solvent. vub.ac.beacs.org

Table 2: Summary of Characteristic Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Nitro or nitroso derivatives, Cyclobutane-1,3-dione |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Various cyclobutane derivatives |

Data sourced from multiple references.

Detailed Mechanistic Investigations of this compound Transformations

The study of ligand substitution kinetics in square-planar d⁸ metal complexes, such as those of Palladium(II) and Platinum(II), is crucial for understanding their reaction mechanisms and potential applications, for instance, as anti-cancer agents. While direct kinetic studies on this compound complexes are not extensively documented in the reviewed literature, valuable insights can be drawn from closely related systems.

For Palladium(II) complexes, a detailed kinetic and mechanistic investigation was performed on the displacement of the bidentate cyclobutane-1,1-dicarboxylate (B1232482) (cbdca) ligand from [Pd(en)(cbdca)] (where en = ethane-1,2-diamine). psu.edursc.org This complex serves as a suitable model due to the presence of both a cyclobutane-derived ligand and a diamine ligand. The substitution of the cbdca ligand by various nucleophiles, including thiourea (B124793) (tu), was found to proceed via two consecutive reaction steps. psu.edursc.org All the determined rate and activation parameters from this study are consistent with an associative substitution mechanism, which is characteristic of square-planar Pd(II) and Pt(II) complexes. psu.edursc.org The general mechanism involves the formation of a five-coordinate transition state. The reactivity of such complexes is influenced by the nature of the entering nucleophile and the spectator ligands. researchgate.net For instance, after the initial displacement of the carboxylate ligand by a sulfur-containing nucleophile like thiourea, the strong trans-influence of the newly bound sulfur atom can lead to the subsequent displacement of the diamine ligand. psu.edursc.org

For Platinum(II) complexes, the ligand exchange kinetics are generally several orders of magnitude slower than for their Palladium(II) counterparts, which contributes to the thermodynamic stability and kinetic inertness of platinum-based drugs. psu.eduscispace.com The stereochemistry of the diamine ligand plays a critical role in the biological activity of platinum complexes, influencing interactions with biomolecules. nih.gov The reactivity of platinum(II) aqua complexes with bidentate N,N-donor ligands is also governed by an associative mechanism, as supported by large negative activation entropies. The rate of substitution can be tuned by the nature of the chelating diamine ligand. nih.gov For instance, in a study of oxaliplatin (B1677828) derivatives containing the 1,2-trans-R,R-diaminocyclohexane (dach) ligand, the nature of the leaving group was shown to significantly impact the kinetic and mechanistic behavior of the complex. nih.gov

The table below summarizes the second-order rate constants for the first substitution step (k₁) of the [Pt(dach)(X-Y)] complex with various nucleophiles, illustrating the influence of the leaving group on reactivity.

| Leaving Group (X-Y) | Nucleophile | k₁ (10⁻³ M⁻¹s⁻¹) at 37.5 °C |

|---|---|---|

| O,O-cyclobutane-1,1-dicarboxylate (CBDCA) | Thiourea | 61 |

| O,O-cyclobutane-1,1-dicarboxylate (CBDCA) | L-Methionine | 21.6 |

| O,O-cyclobutane-1,1-dicarboxylate (CBDCA) | Glutathione (GSH) | 23 |

| O,O-cyclobutane-1,1-dicarboxylate (CBDCA) | 5'-Guanosine monophosphate (5'-GMP²⁻) | 0.352 |

| N,O-glycine (gly) | Thiourea | 82 |

| N,O-glycine (gly) | L-Methionine | 6.2 |

| N,O-glycine (gly) | Glutathione (GSH) | 37 |

| N,O-glycine (gly) | 5'-Guanosine monophosphate (5'-GMP²⁻) | 1.77 |

| N,S-methionine (L-Met) | Thiourea | 62 |

| N,S-methionine (L-Met) | Glutathione (GSH) | 24 |

Data sourced from PubMed. nih.gov

While direct studies on the ring expansion of this compound to a pyrrolidine (B122466) derivative were not found in the surveyed literature, mechanistic insights can be gained from analogous transformations. A notable example is the ring expansion of δ-cyclobutane bis-amino esters to form densely substituted pyrrolidine-2,5-dicarboxylates. unizar.es This reaction proceeds when the cyclobutane derivatives are heated in methanol (B129727) in the presence of sodium methoxide. unizar.es

The proposed mechanism, elucidated by Density Functional Theory (DFT) calculations, involves the following key steps unizar.es:

Deprotonation: The reaction is initiated by the deprotonation of one of the amino groups by the base (methoxide).

Ring Opening: The resulting anion facilitates the cleavage of a carbon-carbon bond within the cyclobutane ring, leading to a ring-opened intermediate.

Intramolecular Cyclization: The newly formed carbanion then undergoes an intramolecular nucleophilic attack on one of the ester groups, forming the five-membered pyrrolidine ring.

Protonation: Subsequent protonation steps yield the final pyrrolidine product.

This transformation highlights how the inherent strain of the cyclobutane ring can be a driving force for rearrangement to a less strained five-membered ring system. unizar.es

Conversely, the reverse reaction, the contraction of a pyrrolidine ring to a cyclobutane, has also been studied and provides complementary mechanistic understanding. The stereoselective synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines has been achieved using iodonitrene chemistry. acs.orgnih.gov The proposed mechanism for this ring contraction involves the formation of a 1,4-biradical species through a nitrogen extrusion process, which then undergoes intramolecular cyclization to form the C-C bond of the cyclobutane ring. acs.orgnih.gov The stereospecificity of this reaction suggests a rapid C-C bond formation from the generated biradical. acs.org

The regioselectivity and diastereoselectivity of reactions involving this compound are critical for its application as a synthetic building block, particularly in drug discovery where specific stereoisomers are often required. nih.govacs.orgnih.gov

Regioselectivity: Regioselectivity in reactions of this compound refers to the preferential reaction at one of the two amino groups. This is typically achieved by employing protecting group strategies. For instance, the synthesis of mono-Boc-protected derivatives of cis- and trans-1,3-diaminocyclobutane has been developed, allowing for the selective functionalization of the remaining free amino group. nih.govacs.org This approach is essential for the construction of asymmetrically substituted cyclobutane derivatives.

Diastereoselectivity: Diastereoselectivity is a key consideration in reactions involving the cyclobutane ring, leading to either cis or trans isomers. The puckered conformation of the cyclobutane ring influences the facial selectivity of reactions. nih.gov The synthesis of cis-1,3-disubstituted cyclobutane derivatives has been the subject of detailed studies, revealing several factors that govern the diastereomeric outcome. researchgate.netacs.orgacs.org

In the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, a key step in the synthesis of a cis-1,3-disubstituted cyclobutane scaffold, several reaction parameters were found to be crucial for achieving high diastereoselectivity. acs.orgacs.org

The following table summarizes the effect of different solvents and temperatures on the diastereomeric ratio (dr) of the reduction product.

| Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| Tetrahydrofuran (THF) | 5 | 10:1 |

| Tetrahydrofuran (THF) | 25 | Lower dr than at 5 °C |

| Tetrahydrofuran (THF) | -5 | 12:1 |

| Tetrahydrofuran (THF) | -25 | Higher dr than at -5 °C |

| Methanol (MeOH) | - | Incomplete conversion |

| Cyclopentyl methyl ether (CPME) | - | Incomplete conversion |

| 2-Methyltetrahydrofuran (2-Me-THF) | - | Incomplete conversion |

| Ethanol (EtOH) | - | Moderate selectivity |

| Ethyl acetate (B1210297) (EtOAc) | - | Moderate selectivity |

| Acetonitrile (MeCN) | - | Moderate selectivity |

Data sourced from The Journal of Organic Chemistry. acs.org

These findings demonstrate that both solvent and temperature play a significant role in controlling the diastereoselectivity of the reaction. acs.org Lowering the reaction temperature generally leads to higher diastereoselectivity in favor of the cis isomer. acs.org The choice of reducing agent is also critical, with sodium borohydride providing superior diastereoselectivity compared to other reductants like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride in this specific transformation. acs.org Furthermore, controlling the presence of acidic impurities was found to be crucial for improving the diastereomeric ratio through recrystallization. acs.orgacs.org The conformational preferences of the cyclobutane diamine derivatives, which have been evaluated by X-ray diffraction, also underpin the stereochemical outcomes of their reactions. nih.govacs.org

Advanced Applications in Chemical and Biomedical Research

Building Blocks in Complex Organic Synthesis

Cyclobutane-1,3-diamine (B1322089) serves as a foundational building block in the synthesis of intricate organic molecules and polymers. The strained nature of the four-membered ring imparts unique reactivity and a high degree of conformational rigidity, making it an attractive intermediate for chemists. This diamine is available as both cis and trans isomers, allowing for precise stereochemical control in the synthesis of target molecules. nih.govgrafiati.com

The difunctional nature of this compound makes it a versatile intermediate for creating a wide array of molecular structures. nih.govmdpi.com Its amino groups can undergo various chemical transformations, enabling its incorporation into different molecular frameworks. Researchers have developed efficient synthetic methods to prepare 1,3-disubstituted cyclobutane (B1203170) derivatives, which serve as highly useful scaffolds for further chemical modifications. mdpi.com These methodologies provide access to key intermediates, such as enantiomerically pure 1,3-diamines and 1,3-amino alcohols, which are derived from β-amino acid derivatives. nih.govgrafiati.com The presence of the cyclobutane ring confers rigidity and introduces two stereogenic centers whose configurations can be controlled. nih.govresearchgate.net

| Molecule Type | Synthetic Precursor | Key Feature | Reference |

|---|---|---|---|

| Polydentate Ligands | 1,3-Disubstituted cyclobutane scaffolds | Rigid framework for metal coordination | nih.govgrafiati.com |

| Amphiphiles (Surfactants/Gelators) | 1,3-Disubstituted cyclobutane derivatives | Rigid, stereochemically defined headgroup | nih.govmdpi.comresearchgate.net |

| Peptidomimetics/Foldamers | Cyclobutane β-amino acids | Conformationally restricted peptide backbone | researchgate.nettesisenred.net |

| GABA Analogues | Fluorinated 1,3-disubstituted cyclobutanes | Conformationally "pinned back" polar groups | researchgate.netnih.gov |

The 1,3-diamine motif is found in the structure of ligands used for metal catalysts. nih.govresearchgate.net this compound and its derivatives are effective precursors for creating highly rigid polydentate ligands. nih.govgrafiati.com These ligands, which can chelate metal cations, are crucial for applications in imaging technologies and radiopharmacy. nih.govmdpi.com For instance, a symmetric 1,5-diamine derived from norpinic acid, which features a 1,3-disubstituted cyclobutane structure, has been used to synthesize both open-chain and cyclic ligands. nih.gov Tetraalkylation of this diamine with tert-butyl bromoacetate (B1195939) yields a tetraester, which can be hydrolyzed to the corresponding tetraacid, a potent metal-chelating agent. nih.gov The rigidity conferred by the cyclobutane scaffold is a key feature in designing these stable and selective ligands. nih.govresearchgate.net

This compound derivatives are valuable for synthesizing amphiphilic molecules, which include surfactants and low-molecular-weight gelators (LMWGs). nih.govmdpi.comresearchgate.net These molecules, which possess both polar and non-polar segments, have potential biomedical applications. nih.govmdpi.com The cyclobutane ring acts as a rigid component of the polar headgroup. researchgate.net Efficient synthetic methods have been reported for preparing cationic amphiphiles from 1,3-diamines and 1,3-amino alcohols. nih.govmdpi.com The stereochemistry (cis or trans) of the cyclobutane ring significantly influences the self-assembly properties of these amphiphiles, affecting their packing and the morphology of the resulting aggregates, such as micelles and fibers. researchgate.net This makes them suitable candidates for use as surfactants or gelators for hydroxylic solvents. nih.govgrafiati.comnih.gov

The conformational constraint provided by the cyclobutane ring is highly desirable in the design of peptidomimetics and foldamers. researchgate.netnih.gov By incorporating this compound derivatives into peptide chains, chemists can create molecules that mimic the structure of natural peptides but with enhanced stability and defined conformations. researchgate.net These structures are important as building blocks in peptide research and drug design. researchgate.net For example, peptides synthesized from cyclobutane β-amino acids have shown properties as foldamers in solution. nih.govresearchgate.net The inherent rigidity of the cyclobutane moiety is a key element in promoting specific folding patterns, such as the formation of intramolecular hydrogen bonds that create stable, predictable secondary structures. tesisenred.netresearchgate.net

This compound scaffolds have been utilized in the synthesis of fluorinated organic compounds and analogues of the neurotransmitter γ-aminobutyric acid (GABA). researchgate.netresearchgate.net Fluorinated cyclobutane derivatives are of special interest in medicinal chemistry due to the unique properties imparted by fluorine. researchgate.net Researchers have developed synthetic routes to a series of GABA analogues based on a monofluorinated 1,3-disubstituted cyclobutane scaffold. researchgate.net Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized as conformationally restricted GABA analogues. nih.gov The cis isomer, in particular, showed moderate GABA-like activity. nih.gov The defined geometry of the cyclobutane ring "pins back" the polar amino and carboxylic acid groups, allowing for a systematic study of the conformational requirements at GABA receptor sites. nih.gov

Scaffolds in Medicinal Chemistry and Drug Discovery

This compound and its derivatives are considered promising building blocks in drug discovery, primarily because their sterically constrained nature can impart favorable properties to drug candidates. researchgate.netacs.orgenamine.net The incorporation of a cyclobutane ring into a molecule can improve its metabolic stability, reduce conformational flexibility, and enhance binding affinity to biological targets. nih.gov The three-dimensional structure of the cyclobutane scaffold offers unique opportunities for designing novel therapeutics. nih.gov

The rigid, puckered conformation of the cyclobutane ring allows for precise positioning of pharmacophoric groups, which can lead to increased potency and selectivity. nih.govru.nl For example, replacing a flexible linker with a 1,3-disubstituted cyclobutane can lock a molecule into its bioactive conformation. nih.gov This strategy has been successfully employed in the development of Janus kinase (JAK) inhibitors, where cis-1,3-cyclobutane diamine linkers led to compounds with low nanomolar potency and excellent selectivity. nih.govru.nl The cyclobutane ring's ability to act as a non-planar, saturated scaffold can also improve physicochemical properties like aqueous solubility, which is crucial for drug development. nih.gov

| Advantage | Mechanism | Example Application | Reference |

|---|---|---|---|

| Conformational Restriction | The rigid ring locks the conformation of key functional groups. | Improves binding affinity and selectivity for target proteins. | nih.gov |

| Improved Metabolic Stability | The cyclobutane ring can block metabolically labile sites. | Increases the half-life of a drug candidate. | nih.gov |

| Enhanced Selectivity | The puckered conformation allows for specific hydrogen bonding interactions. | Selective JAK inhibitors. | nih.govru.nl |

| Increased 3D Character | Replaces planar aromatic rings with a saturated, non-planar scaffold. | Correlates with stronger binding affinities and higher water solubility. | nih.gov |

Design and Development of Sterically Constrained Drug Candidates

This compound is considered a valuable building block in drug discovery due to its sterically constrained nature. researchgate.net The inherent rigidity of the cyclobutane ring system allows for the creation of drug candidates with a more defined three-dimensional structure. This is in contrast to more flexible linear or larger cyclic systems, which can adopt numerous conformations. nih.gov The development of synthetic methods to produce multigram quantities of Boc-monoprotected derivatives of cis- and trans-1,3-diaminocyclobutane has facilitated their use in creating these sterically constrained molecules. researchgate.net By incorporating the this compound scaffold, medicinal chemists can design molecules with a locked conformation, which can lead to improved biological activity and selectivity. These sterically constrained compounds, including derivatives like 6-amino-3-azaspiro[3.3]heptane, have shown potential as selective ligands for various biological targets and are particularly useful in the design of peptidomimetic drugs. researchgate.net

Role in Conformational Restriction for Enhanced Receptor Binding Affinity

A significant advantage of incorporating a cyclobutane ring into a drug candidate is the resulting conformational restriction. nih.gov Flexible molecules often pay an entropic penalty upon binding to a receptor, as their rotatable bonds become frozen in the binding pocket. nih.gov By using a 1,3-disubstituted cyclobutane moiety, such as this compound, the number of possible conformations of a ligand is limited. nih.govresearchgate.net This pre-organization of the molecule into a bioactive conformation can lead to a stronger binding affinity for the target receptor. nih.gov The puckered conformation of the cyclobutane ring positions the substituent groups in specific spatial orientations, which can be optimized for interaction with the amino acid residues in a receptor's binding site. nih.gov For instance, the unique arrangement of amino groups in this compound derivatives can facilitate specific hydrogen bonding and electrostatic interactions with the target, thereby enhancing binding.

Pharmacophore Direction, Planarity Reduction, and Hydrophobic Pocket Filling in Target Binding

The well-defined, three-dimensional structure of the this compound scaffold serves multiple purposes in rational drug design. nih.govresearchgate.netru.nl

Pharmacophore Direction: The rigid cyclobutane ring acts as a scaffold to direct key pharmacophoric groups into optimal orientations for binding with a biological target. nih.govresearchgate.netru.nl This precise positioning of functional groups is crucial for achieving high potency and selectivity.

Planarity Reduction: There is a general trend in medicinal chemistry that moving from flat, two-dimensional molecules to more three-dimensional structures can improve physicochemical properties and biological activity. The use of saturated cyclobutane rings instead of planar aromatic rings has been correlated with stronger binding affinities, as saturated molecules can better complement the spatial arrangements of target proteins. nih.gov This reduction in planarity can also lead to higher water solubility and lower melting points, which are desirable properties for drug candidates. nih.gov

Utility as Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing drug-like properties. researchgate.net this compound and its derivatives have been successfully used as bioisosteric replacements for other chemical groups during lead optimization. researchgate.netresearchgate.net For example, 1,3-disubstituted cyclobutanes have been explored as conformationally restricted isosteres of propyl groups. researchgate.net They can also serve as a replacement for more flexible ethylene (B1197577) diamine chains to improve metabolic stability. The ability of cyclobutane diamines to function as bioisosteres has been demonstrated in the development of various drug candidates. researchgate.net

Development of Enzyme Inhibitors (e.g., Kinases, JAK family enzymes)

A notable application of this compound is in the development of enzyme inhibitors, particularly for the Janus kinase (JAK) family of enzymes. nih.govnih.gov The JAK family (JAK1, JAK2, JAK3, and TYK2) plays a central role in cytokine signaling and is an attractive target for treating autoimmune diseases and cancer. nih.govnih.gov

In the development of selective JAK1 inhibitors, researchers evaluated a series of diamine linkers based on the structure of the existing drug tofacitinib. nih.gov It was discovered that a cis-1,3-cyclobutane diamine linker resulted in compounds with low nanomolar potency and excellent selectivity for JAK1 over other JAK family members. nih.govru.nl The puckered conformation of the cis-cyclobutyl ring was found to be crucial for this activity, as it optimally positioned a sulphonamide group to form hydrogen bonds with arginine and asparagine residues in the JAK1 binding site. nih.govru.nl The corresponding trans-isomer showed less favorable activity because it could not achieve this key interaction as effectively. nih.govru.nl This work highlights how the specific stereochemistry of the this compound linker is critical for potent and selective enzyme inhibition.

| Compound/Inhibitor Class | Target Enzyme(s) | Key Structural Feature | Reported Outcome |

| PF-04965842 and related analogs | JAK1 | cis-1,3-cyclobutane diamine linker | Low nanomolar potency and high selectivity for JAK1. nih.govru.nl |

| Tofacitinib derivatives | JAK family | Various diamine linkers evaluated | cis-1,3-cyclobutane diamine identified as a superior linker for potency and selectivity. nih.gov |

Elucidation of Interactions with Biological Systems and Specific Molecular Targets

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The two amino groups are key to these interactions, capable of forming hydrogen bonds and electrostatic interactions with target molecules, which in turn influences their structure and function. Advanced crystallographic techniques, including electron density mapping, have provided detailed information about the electronic structure and bonding characteristics of this compound, helping to explain its reactivity and biological interactions. The study of how this compound and its derivatives bind to specific targets, such as the JAK kinases, has provided valuable insights into the molecular basis of their therapeutic effects. nih.gov Understanding these interactions at a molecular level is crucial for the rational design of new and improved therapeutic agents. mdpi.com

Precursors for Platinum-based Anti-cancer Drugs and Analogues (e.g., Carboplatin)

The development of platinum-based anticancer drugs is a cornerstone of modern chemotherapy. A key strategy for creating new platinum drug analogues with improved properties involves modifying the non-leaving group ligands, which are typically diamines. sid.irijpcbs.com While the widely used drug Carboplatin is chemically cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), featuring ammine ligands and a cyclobutane moiety in the dicarboxylate leaving group, research has explored the synthesis of analogues by replacing the ammine groups with other diamine ligands. sid.irresearchgate.netijcce.ac.irnih.govnih.govmdpi.com

This approach aims to alter the drug's activity spectrum and overcome mechanisms of resistance. For instance, analogues of Carboplatin have been synthesized using various diamines, such as 1,3-diaminopropane (B46017) and N-cyclohexyl-1,3-propanediamine, in combination with the 1,1-cyclobutanedicarboxylate (CBDCA) leaving group. researchgate.netnih.gov The rationale is that the nature of the diamine ligand significantly influences the kinetic and cytotoxic properties of the resulting platinum complex. researchgate.net Research into platinum(II) and platinum(IV) complexes with ligands like 1,3-diaminopropane and 1,4-diaminobutane (B46682) has shown that these analogues can circumvent cisplatin (B142131) resistance in certain ovarian tumor cell models, a feat attributed to faster DNA binding kinetics and more efficient formation of DNA interstrand cross-links compared to Carboplatin. researchgate.net The use of sterically constrained diamines, such as those based on the cyclobutane framework, is a promising strategy in the design of new metal-based therapeutics. researchgate.net

Applications in Medical Imaging Technologies (e.g., MRI Contrast Agents)

This compound serves as a critical structural component in the design of advanced ligands for metal complexes used in medical imaging, particularly as contrast agents for Magnetic Resonance Imaging (MRI). tdx.catnih.govnih.gov The rigidity of the cyclobutane ring is advantageous for creating highly stable and kinetically inert chelates with paramagnetic metal ions like gadolinium (Gd³⁺) and iron (Fe³⁺). rsc.orgrsc.orgresearchgate.net

A detailed investigation into Fe(III) complexes with ethylenediaminetetraacetic acid (EDTA) derivatives demonstrated the potential of a ligand derived from trans-cyclobutane-1,3-diamine (H₄CBuDTA). rsc.orgrsc.org Researchers also synthesized and studied a related hexadentate ligand, 6,6'-(((trans-cyclobutane-1,3-diyl)bis(azanediyl))bis(methylene))dipicolinic acid (H₂CBuDEDPA), for the same purpose. rsc.orgrsc.org The coordination of the trans-cyclobutane-1,3-diamine unit results in the formation of a six-membered chelate ring, which influences the electrochemical and relaxation properties of the resulting Fe(III) complex. rsc.orgrsc.org

Similarly, ligands built on cyclobutane scaffolds have been synthesized to form complexes with Gd³⁺. researchgate.netacs.org The goal is to create contrast agents with enhanced relaxivity and kinetic inertness to improve diagnostic sensitivity and safety. acs.org The rigid cyclobutane backbone can lead to Gd³⁺ complexes with kinetic inertness superior to that of some non-macrocyclic MRI contrast agents currently in clinical use. researchgate.net

| Ligand Derivative | Metal Ion | Application Focus | Key Finding |

| trans-cyclobutane-1,3-diamine-N,N,N',N'-tetraacetic acid (H₄CBuDTA) | Fe³⁺ | MRI Contrast Agent | The Fe(III) complex does not contain inner-sphere water molecules, impacting its relaxation properties. rsc.org |